N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic carboxamide derivative featuring a 2,6-difluorobenzyl group attached to a 5-methylfuro[3,2-b]pyridine core via a carboxamide linkage. The compound’s structure combines a fluorine-substituted aromatic ring with a fused furan-pyridine heterocycle, which may confer unique physicochemical and pharmacological properties, such as enhanced metabolic stability or receptor binding affinity.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c1-9-5-6-14-13(20-9)7-15(22-14)16(21)19-8-10-11(17)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFJLLPLSFAQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan derivative under acidic or basic conditions.
Introduction of the 2,6-difluorobenzyl group: This step involves the nucleophilic substitution reaction of a 2,6-difluorobenzyl halide with the furo[3,2-b]pyridine core.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an amine or ammonia to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Effects: Fluorine vs. B, C) or chloro ( benzofuran compound) groups. Fluorine’s electron-withdrawing nature may enhance binding to polar enzyme pockets or improve blood-brain barrier penetration compared to bulkier methyl groups . Heterocyclic Core:
- Piperidine (Imp. B) introduces basicity and solubility via its amine, while thiazole () offers sulfur-based resonance effects.
- Benzofuran () provides a planar, lipophilic system distinct from the fused furopyridine .
Pharmacokinetic Inferences: The target compound’s fluorinated benzyl group and fused heterocycle may increase lipophilicity (logP) compared to Imp. Compounds with hydrochloride salts (e.g., Imp. B) exhibit improved solubility, whereas pivalamide or benzofuran derivatives () may prioritize metabolic stability .
Biological Activity
N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (referred to as DFBC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, molecular interactions, and related case studies.
Chemical Structure and Properties
DFBC is characterized by the following structural formula:
- Molecular Formula : CHFNO
- Molecular Weight : 284.28 g/mol
The presence of fluorine atoms in its structure enhances its lipophilicity and biological activity, making it a candidate for further pharmacological studies.
Antibacterial Properties
DFBC has been studied for its antibacterial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains. The compound's mechanism of action involves inhibition of the FtsZ protein, a crucial component in bacterial cell division.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that DFBC exhibits significant antibacterial activity with MIC values comparable to established antibiotics. For instance, the MIC against S. aureus strains was reported at 8 µg/mL, demonstrating its potency .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between DFBC and the FtsZ protein. The compound adopts a non-planar conformation that facilitates strong hydrophobic interactions with key residues in the allosteric pocket of FtsZ. Key findings include:
- Hydrophobic Interactions : The difluorobenzyl moiety interacts with residues Val203 and Val297.
- Hydrogen Bonds : The carboxamide group forms critical hydrogen bonds with residues Val207, Leu209, and Asn263, enhancing binding affinity .
Case Studies
Several research studies have evaluated the biological activity of DFBC and similar compounds:
- Study on Fluorinated Benzamides :
- Fluorine's Role in Drug Design :
Data Table: Biological Activity Overview
| Compound Name | MIC (µg/mL) | Target Protein | Interaction Type |
|---|---|---|---|
| This compound | 8 | FtsZ | Hydrophobic & Hydrogen Bond |
| 3-Methoxybenzamide | 256 | FtsZ | Hydrophobic |
| 3-Hexyloxybenzamide | 8 | FtsZ | Hydrophobic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
